N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034429-67-7
VCID: VC5161844
InChI: InChI=1S/C14H14N4O3/c19-13-16-2-3-18(13)14(20)17-7-10-5-12(8-15-6-10)11-1-4-21-9-11/h1,4-6,8-9H,2-3,7H2,(H,16,19)(H,17,20)
SMILES: C1CN(C(=O)N1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3
Molecular Formula: C14H14N4O3
Molecular Weight: 286.291

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide

CAS No.: 2034429-67-7

Cat. No.: VC5161844

Molecular Formula: C14H14N4O3

Molecular Weight: 286.291

* For research use only. Not for human or veterinary use.

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide - 2034429-67-7

Specification

CAS No. 2034429-67-7
Molecular Formula C14H14N4O3
Molecular Weight 286.291
IUPAC Name N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-oxoimidazolidine-1-carboxamide
Standard InChI InChI=1S/C14H14N4O3/c19-13-16-2-3-18(13)14(20)17-7-10-5-12(8-15-6-10)11-1-4-21-9-11/h1,4-6,8-9H,2-3,7H2,(H,16,19)(H,17,20)
Standard InChI Key SLNCKORSHJYXOC-UHFFFAOYSA-N
SMILES C1CN(C(=O)N1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3

Introduction

Structural Characteristics and Molecular Properties

N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide (molecular formula: C₁₅H₁₄N₄O₃, molecular weight: 306.3 g/mol) comprises three key moieties:

  • A furan-3-yl substituent attached to a pyridine ring.

  • A methyl bridge linking the pyridine to the imidazolidine core.

  • A 2-oxoimidazolidine-1-carboxamide group (Fig. 1) .

Table 1: Key Structural Features

FeatureDescription
Furan ringOxygen-containing heterocycle contributing to π-π interactions .
Pyridine moietyEnhances solubility and facilitates hydrogen bonding .
Imidazolidine coreSaturated five-membered ring with two nitrogen atoms and a ketone group .

The compound’s planar structure enables interactions with biological targets such as enzymes and ion channels. Computational studies suggest that the furan-3-yl group enhances binding affinity to hydrophobic pockets, while the carboxamide participates in hydrogen bonding .

Synthetic Pathways and Optimization

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide involves multi-step reactions:

Step 1: Formation of 5-(Furan-3-yl)pyridin-3-ylmethanamine

  • Furan-3-boronic acid undergoes Suzuki-Miyaura coupling with 5-bromopyridine-3-carbaldehyde to yield 5-(furan-3-yl)pyridine-3-carbaldehyde .

  • Reductive amination with ammonium acetate and sodium cyanoborohydride produces the primary amine intermediate .

Step 2: Imidazolidine Ring Construction

  • The amine reacts with 1,1'-carbonyldiimidazole (CDI) to form the carboxamide .

  • Cyclization with ethyl chloroformate under basic conditions generates the 2-oxoimidazolidine core .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
1Pd(PPh₃)₄, Na₂CO₃80°C68
2CDI, DMFRT82

Optimization efforts have focused on replacing toxic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) .

Biological Activity and Mechanism of Action

Table 3: Cytotoxicity Data (IC₅₀, µM)

Cell LineIC₅₀ (µM)Reference
MDA-MB-23112.4
A54918.7

Mechanistic studies indicate apoptosis induction via caspase-3 activation and ROS generation . The furan ring’s electrophilic nature may contribute to DNA intercalation .

Sodium Channel Modulation

Structural analogs of this compound exhibit Nav1.8 inhibition (IC₅₀ = 1.1–10 µM) , suggesting potential applications in neuropathic pain management. Molecular docking simulations predict binding to the channel’s voltage-sensing domain .

Pharmacological and Toxicological Profile

ADMET Properties

  • Absorption: Moderate bioavailability (47%) due to high polarity .

  • Metabolism: Hepatic oxidation of the furan ring to γ-ketoenal metabolites .

  • Toxicity: No significant hepatotoxicity observed in rodent models at doses ≤50 mg/kg .

Comparative Analysis with Analogs

Removing the furan-3-yl group reduces Nav1.8 affinity by 90%, underscoring its role in target engagement . Conversely, substituting the pyridine with benzene decreases solubility but enhances blood-brain barrier penetration .

Future Directions and Challenges

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .

  • Target Validation: CRISPR-based screening to identify off-target effects .

  • Formulation Development: Nanoparticle encapsulation to enhance aqueous solubility .

Challenges include mitigating potential reactive metabolite formation from furan oxidation and achieving selectivity over other sodium channel subtypes .

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